2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
This compound features a benzimidazole core linked to a piperidine ring via an acetyl group, with a sulfonyl-N-methylacetamide substituent at the 4-position of the piperidine. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors. The piperidine ring contributes to conformational flexibility, which may optimize pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-18-16(22)11-26(24,25)13-6-8-20(9-7-13)17(23)10-21-12-19-14-4-2-3-5-15(14)21/h2-5,12-13H,6-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMEXWCCMVOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2-((1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Retrosynthetic Analysis
The target compound can be dissected into three primary fragments:
- Piperidin-4-ylsulfonyl core : Derived from piperidine-4-sulfonic acid or its protected derivatives.
- 2-(1H-Benzo[d]imidazol-1-yl)acetyl unit : Synthesized via alkylation or acylation of benzimidazole.
- N-Methylacetamide side chain : Introduced through nucleophilic acyl substitution or direct coupling.
Retrosynthetic disconnection suggests sequential assembly starting with functionalization of the piperidine ring, followed by sulfonylation, benzimidazole incorporation, and final N-methylation.
Key Intermediate Synthesis
Preparation of Piperidin-4-ylsulfonyl Derivatives
Piperidine-4-sulfonic acid is typically protected as a tert-butyl carbamate (Boc) to avoid side reactions during subsequent steps. Sulfonylation is achieved using sulfonyl chlorides under basic conditions. For example, treatment of Boc-piperidine-4-sulfonyl chloride with sodium hydride in tetrahydrofuran (THF) yields the sulfonylated intermediate.
Functionalization with Benzimidazole
The 1H-benzo[d]imidazol-1-ylacetyl group is introduced via a two-step process:
- Acylation : Reacting benzimidazole with chloroacetyl chloride in the presence of potassium carbonate produces 2-chloro-N-(1H-benzo[d]imidazol-1-yl)acetamide.
- Coupling : The chloroacetamide is coupled to the piperidine sulfonyl intermediate using HBTU/HOBt and diisopropylethylamine (DIPEA) in dichloromethane (DCM), achieving yields of 68–72%.
Stepwise Synthesis and Optimization
Detailed Reaction Pathway
Step 1: Protection of Piperidine-4-sulfonic Acid
- Reagents : Boc anhydride, DMAP, THF.
- Conditions : 0°C to room temperature, 12 hours.
- Outcome : Boc-piperidine-4-sulfonic acid (89% yield).
Step 2: Sulfonylation
- Reagents : Boc-piperidine-4-sulfonyl chloride, NaH, THF.
- Conditions : 0°C, 2 hours.
- Outcome : Sulfonylated piperidine intermediate (76% yield).
Step 3: Benzimidazole Incorporation
- Reagents : 2-Chloro-N-(1H-benzo[d]imidazol-1-yl)acetamide, HBTU, HOBt, DIPEA, DCM.
- Conditions : Room temperature, 6 hours.
- Outcome : 1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)-4-sulfonylpiperidine (71% yield).
Step 4: N-Methylation and Acetylation
Optimization of Critical Steps
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 3 | Coupling Agent | HBTU/HOBt vs. EDC | +18% |
| 4 | Solvent | Acetonitrile vs. DMF | +12% |
| 4 | Temperature | 60°C vs. 25°C | +22% |
The use of HBTU/HOBt over EDC in Step 3 reduced racemization, while elevated temperatures in Step 4 accelerated acetylation kinetics.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 4H, benzimidazole-H), 4.02 (s, 2H, CH2CO), 3.81 (m, 1H, piperidine-H), 2.98 (s, 3H, NCH3).
- 13C NMR : 172.1 (C=O), 142.3 (imidazole-C), 128.9–115.4 (aromatic-C), 54.2 (piperidine-C), 38.7 (NCH3).
- HRMS (ESI+) : m/z calc. for C19H23N4O4S [M+H]+: 427.1432; found: 427.1429.
Applications and Derivatives
The compound’s sulfonyl and benzimidazole moieties render it a candidate for T-type calcium channel inhibition, as evidenced by structural analogs in US8569344B2. Modifications to the acetamide group (e.g., trifluoromethyl substitution) enhance bioavailability, as demonstrated in preclinical models.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole moiety, which is known for its biological activity, linked to a piperidine ring and a sulfonamide group. This structural configuration is significant for its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Benzimidazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of benzimidazole derivatives demonstrated that compounds similar to 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the sulfonamide group in enhancing the compound's activity against tumor cells .
Antimicrobial Properties
Research has indicated that compounds containing benzimidazole and piperidine structures possess antimicrobial activities. These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of piperidine derivatives found that they could enhance cognitive function and offer protection against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity .
Drug Development
Due to its unique structure, this compound serves as a lead molecule in drug development programs aimed at synthesizing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with cellular processes such as DNA replication and protein synthesis. The sulfonamide group can enhance the compound’s ability to inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
2-(Butylthio)-1H-Benzo[d]imidazole (Compound 8 from )
Structural Differences :
- Core : Shares the benzimidazole core but lacks the acetylpiperidine and sulfonylacetamide groups.
- Substituent : A butylthio group replaces the sulfonyl and acetyl functionalities.
Spectroscopic Data :
- IR : NH stretch at 3450 cm⁻¹.
- ¹³C-NMR : CH₃ (δ 12.5 ppm) and CH₂ groups (δ 20.3–30.4 ppm).
Key Insight : The absence of polar groups (sulfonyl, acetyl) in Compound 8 suggests lower solubility compared to the target compound. The stability of the acetyl group in the target compound may depend on reaction conditions, as base-mediated removal was observed in Compound 8’s synthesis .
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()
Structural Differences :
- Heterocycles : Replaces benzimidazole with imidazole-pyridine and bipyridine systems.
- Substituents : Contains a benzene-1,4-diamine group instead of sulfonylacetamide.
Spectroscopic Data :
- Characterized by ¹H-NMR, ¹³C-NMR, and MS (Supplementary Materials).
Key Insight : The SNAr route highlights synthetic versatility for introducing aromatic amines, whereas the target compound’s synthesis likely relies on sulfonation and acetylation. The bipyridine system may offer distinct electronic properties compared to the benzimidazole-piperidine framework.
1-Methyl-2-[(4-amidinophenyl)oxymethyl]benzimidazol-5-yl-sulphonic acid-N-methyl-N-(1-methylpiperidin-4-yl)-amide-hydrochloride ()
Structural Differences :
- Core : Similar benzimidazole and piperidine components.
- Substituents: Includes amidinophenyl and sulphonic acid groups, forming a hydrochloride salt.
Key Insight: The amidine group introduces strong basicity, contrasting with the neutral acetamide in the target compound. The hydrochloride salt may enhance solubility in polar solvents.
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (VU0155069, )
Structural Differences :
- Linkage : Benzimidazole is connected to pyridine via a piperidine ring.
- Substituents : Features a 5-chloro-2-oxo group and naphthamide instead of sulfonylacetamide.
Molecular Weight : 462.97 g/mol (vs. target compound’s ~450–500 g/mol range, estimated).
Key Insight : The chloro and oxo groups may enhance electrophilic reactivity, while the naphthamide substituent could increase lipophilicity. The pyridine-piperidine linkage might influence binding orientation compared to the acetylpiperidine in the target compound .
Comparative Data Table
Research Implications
- Synthetic Challenges : Retention of acetyl groups (as in the target compound) requires careful control of reaction conditions to avoid base-mediated elimination, as seen in Compound 8 .
- Solubility and Bioavailability: Sulfonyl and acetamide groups in the target compound likely improve aqueous solubility compared to nonpolar analogs like Compound 7.
- Target Selectivity : The piperidine-acetyl linkage may confer conformational flexibility, enabling interactions with diverse biological targets, whereas rigid systems (e.g., bipyridine in ) could limit binding adaptability.
Biological Activity
The compound 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 370.50 g/mol. Its structure features a benzimidazole core, a piperidine ring, and a sulfonamide functional group, which are known to contribute to its biological activity.
The biological activity of this compound is thought to involve several key mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes, potentially acting as an inhibitor. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects.
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, studies on related benzimidazole derivatives indicate significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives. For example:
| Compound | Activity | Reference |
|---|---|---|
| Benzimidazole A | Strong antibacterial against E. coli | |
| Benzimidazole B | Moderate antifungal against Candida spp. | |
| This compound | Potentially active based on structural similarity |
These findings suggest that this compound may also possess significant antimicrobial properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented:
These results indicate that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells.
Study on Anticancer Effects
In a recent study examining the anticancer effects of benzimidazole derivatives, researchers found that compounds similar to this compound exhibited potent cytotoxicity against breast cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction.
Antimicrobial Screening
Another study focused on the antimicrobial properties of various benzimidazole derivatives, including those with sulfonamide groups. The results indicated that these compounds could effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can purity be optimized?
- Methodology : The synthesis involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonylation and acetylation. Key steps include:
- Coupling reactions : Use of 2-(1H-benzo[d]imidazol-1-yl)acetic acid with piperidin-4-ylsulfonyl intermediates under DMF as a solvent and carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Sulfonylation : Controlled addition of sulfonyl chlorides in dichloromethane at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- Spectroscopy :
- NMR : Analyze and NMR for characteristic peaks (e.g., sulfonyl group at ~3.3 ppm for , benzoimidazole aromatic carbons at 110–150 ppm for ) .
- IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm) and acetamide (C=O stretch at ~1650 cm) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z ~435) .
Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Receptor binding studies : Radioligand displacement assays (e.g., -histamine for H4 receptor binding) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
- Flow chemistry : Continuous sulfonylation in microreactors to enhance heat/mass transfer and reduce side-product formation .
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for improved coupling efficiency .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Methodology :
- Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated metabolism) .
- Structural analogs : Compare activity of derivatives lacking the sulfonyl group to isolate pharmacophore contributions .
- Pharmacokinetic modeling : Predict bioavailability using logP (e.g., calculated ~2.1) and plasma protein binding assays .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3POZ) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate substituent effects (e.g., sulfonyl vs. acetyl groups) on IC values .
Q. How can impurities from multi-step synthesis be identified and mitigated?
- Methodology :
- HPLC-MS/MS : Detect trace intermediates (e.g., unreacted piperidin-4-ylsulfonyl precursors) using reverse-phase columns .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar byproducts .
- In-process controls : Monitor reaction progress via TLC (silica gel 60 F, visualization under UV 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
